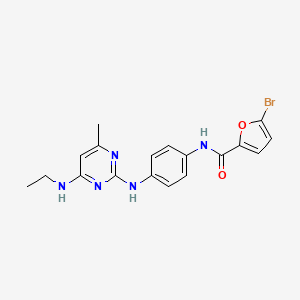
5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound's synthesis involves several key steps, starting from the bromination of furan derivatives to the final assembly involving coupling reactions and functional group transformations. For instance, a study elaborates on the synthesis of related heterobicyclic compounds with strong DNA affinities, indicating the compound's potential for antiprotozoal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004). Another research avenue involves the synthesis of pyrazolopyrimidines derivatives demonstrating anticancer and anti-inflammatory properties, showcasing the compound's versatile functional group adaptability for diverse biological activities (Rahmouni et al., 2016).
Antiviral and Antibacterial Applications
Investigations into the antiviral efficacy of similar pyrimidine derivatives have revealed significant activity against retroviruses, including human immunodeficiency virus (HIV), highlighting the compound's potential as a lead structure for developing new antiviral agents (Hocková et al., 2003). Additionally, research on N-(4-bromophenyl)furan-2-carboxamide derivatives has demonstrated potent antibacterial activity against drug-resistant strains, including A. baumannii and MRSA, suggesting applications in combating antibiotic resistance (Siddiqa et al., 2022).
Chemical Properties and Reactivity
Analytical and spectral studies of furan-containing ligands, including those structurally related to the target compound, have elucidated their chemical properties and reactivity. Such studies provide a foundation for understanding the compound's behavior in biological systems and its potential for forming metal complexes with antimicrobial properties (Patel, 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cells and pathways it impacts. Given its target, potential effects could include changes to cell proliferation, differentiation, and survival, among others .
Eigenschaften
IUPAC Name |
5-bromo-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-20-16-10-11(2)21-18(24-16)23-13-6-4-12(5-7-13)22-17(25)14-8-9-15(19)26-14/h4-10H,3H2,1-2H3,(H,22,25)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMANRWZMXMHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide](/img/structure/B2835395.png)
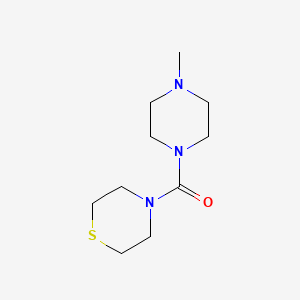
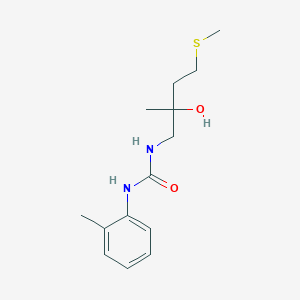
![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)
![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)

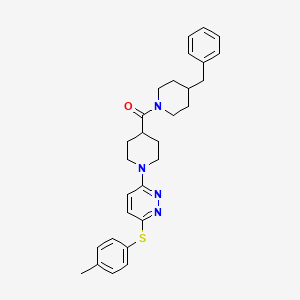
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)
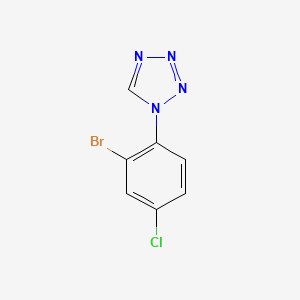
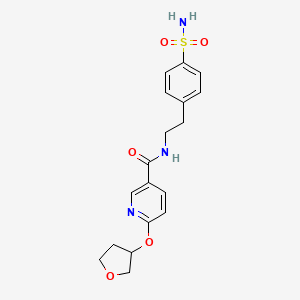
![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)

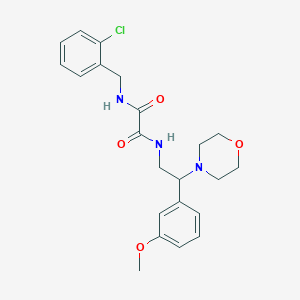
![N-ethyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2835418.png)